10-Furan-2-ylmethyl-12-phenyl-10,12-dihydro-7-oxa-8,10-diaza-benzo[a]anthracen-11-ylideneamine
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Overview
Description
10-(2-FURYLMETHYL)-12-PHENYL-10,12-DIHYDRO-11H-BENZO[5,6]CHROMENO[2,3-D]PYRIMIDIN-11-IMINE is a complex organic compound belonging to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromene moiety fused with a pyrimidine ring, which is further substituted with a furylmethyl and a phenyl group.
Preparation Methods
The synthesis of 10-(2-FURYLMETHYL)-12-PHENYL-10,12-DIHYDRO-11H-BENZO[5,6]CHROMENO[2,3-D]PYRIMIDIN-11-IMINE typically involves multi-component reactions (MCRs) which are highly efficient for constructing complex molecules. One common method involves the reaction of 2-amino-4H-1-chromene-3-carbonitrile with phenyl isothiocyanate under microwave dielectric heating . Another method includes the reaction of 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitriles with aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl3), which facilitates a tandem intramolecular Pinner–Dimroth rearrangement .
Chemical Reactions Analysis
10-(2-FURYLMETHYL)-12-PHENYL-10,12-DIHYDRO-11H-BENZO[5,6]CHROMENO[2,3-D]PYRIMIDIN-11-IMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the furylmethyl or phenyl groups, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
10-(2-FURYLMETHYL)-12-PHENYL-10,12-DIHYDRO-11H-BENZO[5,6]CHROMENO[2,3-D]PYRIMIDIN-11-IMINE has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: This compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its biological activities, it is being explored for the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 10-(2-FURYLMETHYL)-12-PHENYL-10,12-DIHYDRO-11H-BENZO[5,6]CHROMENO[2,3-D]PYRIMIDIN-11-IMINE involves its interaction with specific molecular targets and pathways. The chromene and pyrimidine moieties allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, which is particularly useful in anticancer applications .
Comparison with Similar Compounds
Similar compounds to 10-(2-FURYLMETHYL)-12-PHENYL-10,12-DIHYDRO-11H-BENZO[5,6]CHROMENO[2,3-D]PYRIMIDIN-11-IMINE include other chromeno[2,3-d]pyrimidine derivatives and pyranopyrimidines. These compounds share structural similarities but differ in their substituents and specific biological activities. For example, pyranopyrimidines have a pyran ring instead of a chromene ring, which can result in different chemical reactivity and biological properties .
Properties
Molecular Formula |
C26H19N3O2 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
15-(furan-2-ylmethyl)-18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine |
InChI |
InChI=1S/C26H19N3O2/c27-25-24-22(18-8-2-1-3-9-18)23-20-11-5-4-7-17(20)12-13-21(23)31-26(24)28-16-29(25)15-19-10-6-14-30-19/h1-14,16,22,27H,15H2 |
InChI Key |
YIGBSQVLQFJCDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)OC5=C2C(=N)N(C=N5)CC6=CC=CO6 |
Origin of Product |
United States |
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